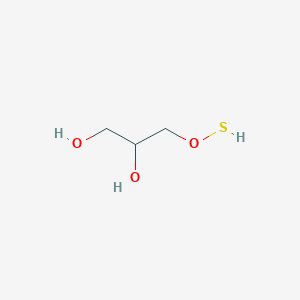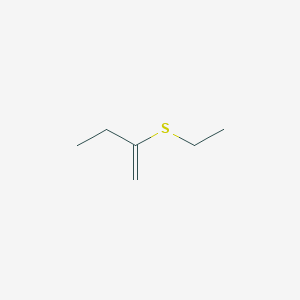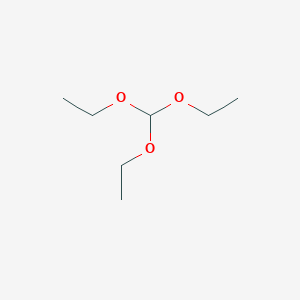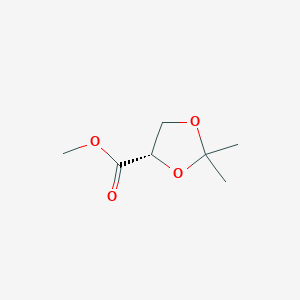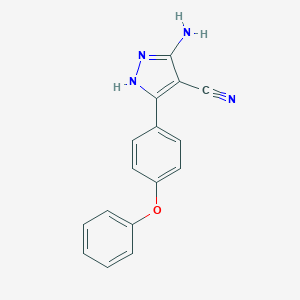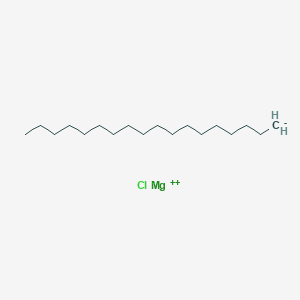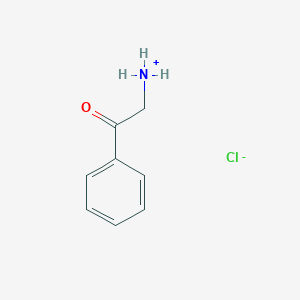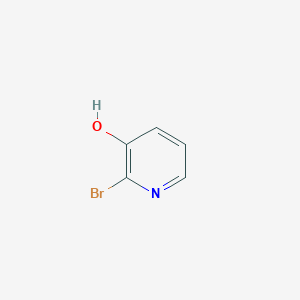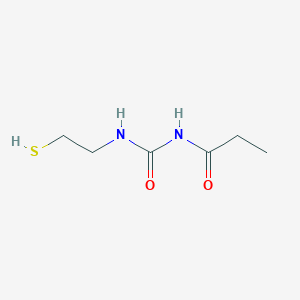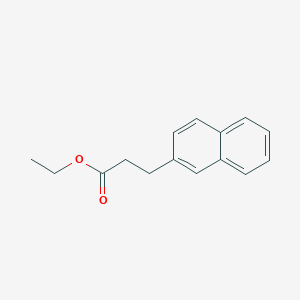
3-(萘-2-基)丙酸乙酯
描述
科学研究应用
抗菌和抗真菌活性:7-甲基-3-(萘-2-基)-5-苯基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯的衍生物对各种细菌和真菌表现出有希望的抗菌和抗真菌特性 (Patel & Patel, 2017).
抗癌潜力:2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯对癌细胞增殖表现出显着的抑制作用,其晶体结构已确定 (Liu et al., 2018).
微生物学评价:新型乙基 4-(萘-2-基)-2-氧代-6-芳基环己-3-烯羧酸酯和 4,5-二氢-6-(萘-2-基)-4-芳基-2H-吲唑-3-醇已被合成并评估其微生物学特性 (Kanagarajan, Thanusu, & Gopalakrishnan, 2011).
抗帕金森活性:新型 2-(萘-1-基)-N-[2-取代 (4-氧代噻唑烷-3-基)]乙酰胺衍生物表现出潜在的抗帕金森活性,其中 4-噻唑烷酮衍生物 4c 在体内表现出高活性 (Gomathy et al., 2012).
生物测定中的荧光:具有 3-(萘-1-基氨基)丙酸的氨基酸衍生物在生理 pH 值的乙醇和水中表现出强荧光,适用于生物测定 (Frade et al., 2007).
抗惊厥活性:[4.4]壬烷-3,8-二酮衍生物(与本文所讨论的化合物相关)显示出潜在的抗惊厥活性 (Ghareb et al., 2017).
金属离子的化学传感器:基于萘醌的化学传感器对甲醇或甲醇-水混合物中的 Cu2+ 离子表现出显着的选择性,颜色从橙色变为深蓝色 (Gosavi-Mirkute et al., 2017).
光化学反应:2-(1-萘基)乙基苯甲酸酯表现出不同的光化学反应,突出了萘基化合物的多样反应性 (Morley & Pincock, 2001).
抗病毒活性:包括 3-(萘-1-基亚甲基)-5-苯基呋喃-2(3H)-酮在内的化合物对 H5N1 病毒表现出有希望的抗病毒活性 (Flefel et al., 2014).
安全和危害
The safety data sheet for a similar compound, Ethyl propionate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
ethyl 3-naphthalen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIHFSJIKHCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554433 | |
| Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(naphthalen-2-yl)propanoate | |
CAS RN |
112598-96-6 | |
| Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

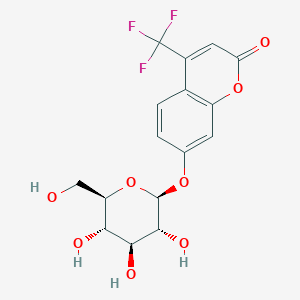
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
